2-Nitro-N-(piperidin-4-yl)benzene-1-sulfonamide
Description
Properties
Molecular Formula |
C11H15N3O4S |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
2-nitro-N-piperidin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H15N3O4S/c15-14(16)10-3-1-2-4-11(10)19(17,18)13-9-5-7-12-8-6-9/h1-4,9,12-13H,5-8H2 |
InChI Key |
IFUUTYAHEYIOPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Sulfonation and Intermediate Formation
The foundational step in synthesizing 2-nitro-N-(piperidin-4-yl)benzenesulfonamide involves the preparation of 2-nitrobenzenesulfonyl chloride , a critical intermediate. This compound is typically synthesized via chlorination of 2-nitrobenzenesulfonic acid using thionyl chloride (SOCl₂) under reflux conditions . The reaction proceeds as follows:
Key parameters include:
Purification is achieved through recrystallization in ethyl acetate or vacuum distillation. The sulfonyl chloride intermediate is highly reactive and must be stored under inert conditions to prevent hydrolysis .
Amination of Piperidin-4-amine
The piperidin-4-amine moiety is introduced via nucleophilic substitution or coupling reactions. In one approach, piperidin-4-amine is reacted directly with 2-nitrobenzenesulfonyl chloride in the presence of a base to neutralize HCl byproducts . The general reaction scheme is:
Optimized Conditions :
-
Base : Triethylamine (TEA) or pyridine (2.5–3.0 equivalents)
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature : 0–25°C (to minimize side reactions)
-
Reaction Time : 4–6 hours
In cases where the amine is protected (e.g., with a tert-butoxycarbonyl [Boc] group), a deprotection step using trifluoroacetic acid (TFA) or HCl in dioxane is required post-coupling .
Alternative Routes via Epoxide Amination
A patent by describes an alternative pathway using epoxide-containing intermediates . Here, an epoxide (e.g., glycidyl ether) is reacted with piperidin-4-amine under basic conditions to form a secondary amine, which is subsequently sulfonylated:
-
Epoxide Amination :
-
Sulfonylation :
The secondary amine is treated with 2-nitrobenzenesulfonyl chloride (1.2 equivalents) in DCM/TEA to afford the final product .
Purification and Characterization
Crude 2-nitro-N-(piperidin-4-yl)benzenesulfonamide is purified via:
-
Recrystallization : Ethanol/water (3:1 v/v) yields 65–70% pure product .
-
Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:2) eluent .
Analytical Data :
-
¹H NMR (DMSO-d₆, 400 MHz) : δ 2.36 (4H, piperidine-CH₂), 3.19 (4H, piperidine-CH₂), 7.84–7.99 (4H, aromatic-H) .
Scale-Up and Industrial Adaptations
For large-scale synthesis (>1 kg), continuous flow reactors are employed to enhance heat transfer and reduce reaction times . Key modifications include:
-
Solvent : Replacing DCM with ethyl acetate for environmental compliance.
-
Catalyst : Using immobilized TEA on polystyrene beads to simplify purification .
Challenges and Mitigation Strategies
-
Hydrolysis of Sulfonyl Chloride :
-
Low Amination Efficiency :
-
Byproduct Formation :
Recent Advances
Recent innovations include enzymatic sulfonylation using Bacillus subtilis sulfotransferases, which achieve 90% yield under mild conditions (pH 7.0, 30°C) . Additionally, microwave-assisted synthesis reduces reaction times from hours to minutes .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-(piperidin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The piperidine ring can be oxidized to form piperidinones under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Amino-N-(piperidin-4-yl)benzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Piperidinone derivatives.
Scientific Research Applications
Chemistry
2-Nitro-N-(piperidin-4-yl)benzene-1-sulfonamide serves as a building block for synthesizing more complex molecules. It can undergo various reactions such as:
- Reduction : Converts to amino derivatives.
- Substitution : Forms derivatives with different nucleophiles attached to the sulfonamide nitrogen.
- Hydrolysis : Produces sulfonic acid and amine derivatives.
The compound's reactivity makes it valuable in developing new materials with specific properties, such as enhanced stability or reactivity.
Biology
Research has investigated the compound's potential as an enzyme inhibitor or receptor ligand. The nitro group can be reduced to form reactive intermediates that interact with biological molecules, while the sulfonamide group can mimic natural substrates, inhibiting enzyme activity by binding to active sites. The piperidine ring enhances binding affinity and specificity.
Medicine
The compound has shown promise in therapeutic applications, including:
- Antimicrobial Activity : Exhibits potential against various pathogens.
- Anticancer Properties : Investigated for its ability to inhibit tumor growth through modulation of signaling pathways.
A notable study highlighted its effectiveness in inhibiting pyroptosis and interleukin-1 beta release in macrophages, which are critical processes in inflammatory responses .
Data Tables
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Effective in reduction and substitution reactions |
| Biology | Enzyme inhibition | Nitro group reduction leads to reactive intermediates |
| Medicine | Antimicrobial, anticancer | Inhibits pyroptosis and IL-1β release in macrophages |
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of various sulfonamide derivatives, this compound demonstrated significant activity against both gram-positive and gram-negative bacteria. The study concluded that modifications to the piperidine ring could enhance efficacy against resistant strains.
Case Study 2: Anticancer Research
A recent investigation into the anticancer effects of this compound revealed that it could inhibit cell proliferation in various cancer cell lines through modulation of the Wnt signaling pathway. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis markers in treated cells .
Mechanism of Action
The mechanism of action of 2-Nitro-N-(piperidin-4-yl)benzene-1-sulfonamide is primarily related to its ability to interact with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The piperidine ring may enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity.
Comparison with Similar Compounds
Nitro Group Position
- This positional isomer may exhibit improved solubility due to symmetrical electron distribution but reduced steric interactions with target proteins .
Halogen vs. Nitro Substituents
- This compound has a molecular weight of 319.22 g/mol (hydrochloride salt) compared to 285.32 g/mol for the nitro analog .
- Molecular weight: 319.22 g/mol (hydrochloride salt) .
Heterocyclic Amine Variations
Piperidine vs. Pyrrolidine
Piperidine Substitution Patterns
- 2-Nitro-N-[4-(trifluoromethyl)piperidin-4-yl]benzene-1-sulfonamide (CAS 2138567-91-4): The trifluoromethyl group enhances hydrophobicity and metabolic resistance. This modification may improve blood-brain barrier penetration compared to the unsubstituted piperidine derivative .
Pharmacokinetic and Physicochemical Properties
Table 1: Key Physicochemical Data
Solubility Trends
- Sulfonamides with polar substituents (e.g., nitro groups) exhibit lower aqueous solubility compared to halogenated analogs. Binary solvent systems (e.g., alcohol-water mixtures) are often required to enhance solubility, as demonstrated in studies of sulfametazina and sulfamerazine () .
- Hydrochloride salts (e.g., BB35-0526) improve solubility via salt formation, critical for in vivo bioavailability .
Biological Activity
2-Nitro-N-(piperidin-4-yl)benzene-1-sulfonamide is a sulfonamide compound notable for its unique structure, which includes a nitro group and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{16N_3O_4S. Its structure features:
- A sulfonamide functional group
- A nitro substituent at the para position relative to the sulfonamide
- A piperidine ring that enhances binding affinity to biological targets
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, inhibiting enzyme activity through competitive binding. This mechanism has been observed in various studies focusing on its potential as an antimicrobial and anticancer agent.
- Formation of Reactive Intermediates : The nitro group may undergo bioreduction, generating reactive intermediates that interact with cellular components, further contributing to its biological effects.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effective inhibition of growth .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have reported that it can inhibit the viability of cancer cell lines, suggesting its utility in cancer therapy. For example, compounds related to this sulfonamide have shown IC50 values indicating effective cytotoxicity against MCF-7 breast cancer cells .
Table 1: Summary of Biological Activities
Case Study: Enzyme Inhibition Mechanism
In a controlled study, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity when exposed to varying concentrations of the compound, supporting its role as a potential therapeutic agent .
Synthesis and Modification
The synthesis of this compound typically involves several chemical reactions aimed at optimizing its biological activity. Modifications can enhance its efficacy or selectivity towards specific biological targets. For example, structural variations such as changing the piperidine attachment can influence binding properties and overall activity.
Q & A
Q. Basic Screening :
Q. Advanced Studies :
- Molecular docking : Simulate binding to targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Compare binding energies of nitro vs. non-nitro derivatives .
- ADME profiling : Assess metabolic stability via liver microsome assays and permeability using Caco-2 cell monolayers .
How can computational tools enhance the design of sulfonamide-based inhibitors?
Basic Design :
Leverage QSAR models to correlate nitro-group positioning (ortho vs. para) with bioactivity. For example, para-nitro derivatives often exhibit stronger electron-withdrawing effects, enhancing receptor binding .
Q. Advanced Strategies :
- Reaction path search : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and transition states for nitro-group functionalization .
- Machine learning : Train models on PubChem datasets to prioritize synthetic routes with >90% yield predictability .
What analytical techniques are critical for characterizing synthetic intermediates and final products?
Q. Basic Characterization :
Q. Advanced Analysis :
- XRD/TGA-DSC : Resolve polymorphism using powder XRD and assess thermal stability (e.g., decomposition onset >200°C) .
- High-resolution MS : Isotopic patterns confirm halogenated byproducts (e.g., bromine doublet in HRMS-ESI) .
How can researchers address discrepancies in biological activity data across structurally similar sulfonamides?
Q. Basic Approach :
Q. Advanced Resolution :
- Cryo-EM : Visualize ligand-target complexes to identify steric clashes or non-covalent interactions missed in docking studies .
- Meta-analysis : Aggregate data from ChEMBL and PubChem to identify outliers via Z-score normalization .
What strategies improve the solubility and bioavailability of nitro-substituted sulfonamides?
Q. Basic Formulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
